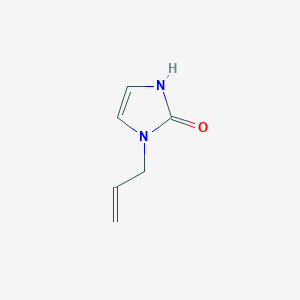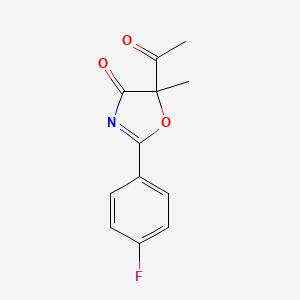![molecular formula C12H16N4O2 B12897163 Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis- CAS No. 61450-75-7](/img/structure/B12897163.png)
Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a phenyl group attached to the triazole ring and two ethanol groups linked via an azanediyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol typically involves the reaction of 5-phenyl-1H-1,2,4-triazole with diethanolamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diacetaldehyde or 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diacetic acid.
Reduction: Formation of 2,2’-((5-Phenyl-1H-dihydro-1,2,4-triazol-3-yl)azanediyl)diethanol.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is primarily based on its ability to interact with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, thereby modulating their activity. The phenyl group and ethanol moieties can enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.
5-Phenyl-1H-1,2,4-triazole: A simpler analog without the ethanol groups, used in various chemical and biological studies.
2,2’-((5-Methyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol: A similar compound with a methyl group instead of a phenyl group, studied for its different biological activities.
Uniqueness
2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is unique due to the presence of both phenyl and ethanol groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
61450-75-7 |
|---|---|
分子式 |
C12H16N4O2 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl-(5-phenyl-1H-1,2,4-triazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C12H16N4O2/c17-8-6-16(7-9-18)12-13-11(14-15-12)10-4-2-1-3-5-10/h1-5,17-18H,6-9H2,(H,13,14,15) |
InChI 键 |
XVXUNBFKJRSTHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)


![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)

![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)
